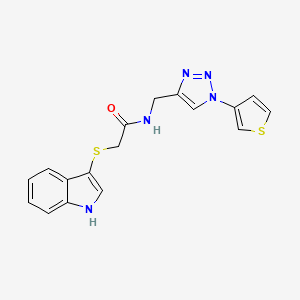![molecular formula C19H17F6N3S B2906234 N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide CAS No. 104017-61-0](/img/structure/B2906234.png)
N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of TFCPP involves several steps, including the introduction of trifluoromethyl and phenyl substituents onto the piperazine ring. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. These methods typically involve coupling reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in the literature .
Applications De Recherche Scientifique
Organocatalysis
MFCD01567620: has been identified as a key molecule in the development of organocatalysts. Its structure allows it to activate substrates and stabilize developing negative charges in transition states through double hydrogen bonding . This feature is particularly useful in promoting organic transformations where precise control over reaction pathways is required.
Hydrogen Bond Catalysts
The compound’s motif, 3,5-bis(trifluoromethyl)phenyl , is ubiquitously used in hydrogen bond catalysts . These catalysts are essential in various chemical reactions, including those that form the basis of pharmaceutical drug synthesis and material processing.
Stabilization of Oxyanions
In chemical reactions involving oxyanions, MFCD01567620 plays a crucial role in stabilizing these ions. This stabilization is vital for reactions where oxyanions are intermediates, ensuring the reaction proceeds to completion .
Activation of Substrates
The compound is known for its ability to activate substrates, which is a fundamental step in many catalytic processes. This activation leads to more efficient and selective reactions, which is highly desirable in synthetic chemistry .
Development of New Reactions
Researchers have utilized MFCD01567620 in the development of new chemical reactions. Its unique properties have led to the discovery of novel reaction pathways, which can be harnessed to create new compounds with potential applications in various industries .
Chemical Derivatization
MFCD01567620: is used in the chemical derivatization of amino-functionalized model surfaces. This application is significant in the field of material sciences, where surface properties need to be modified for specific applications .
Mécanisme D'action
Target of Action
It is known that similar compounds with a (thio)urea motif have been used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding . The compound’s ability to form these bonds allows it to interact with its targets and induce changes.
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations . The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3S/c20-18(21,22)13-10-14(19(23,24)25)12-15(11-13)26-17(29)28-8-6-27(7-9-28)16-4-2-1-3-5-16/h1-5,10-12H,6-9H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVDCCQPVAVGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906151.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2906158.png)
![3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2906159.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2906160.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)


![6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906168.png)
![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)

![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/no-structure.png)
![Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2906172.png)
